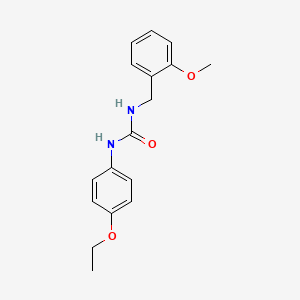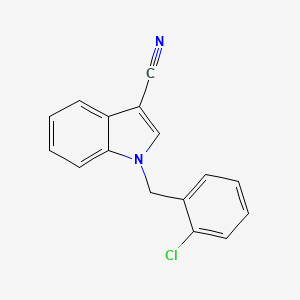
4-(2-ethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-ethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as EMT, is a synthetic compound that has been extensively studied for its potential applications in various fields. EMT belongs to the class of thiazole derivatives and has a molecular formula of C12H13NO2S2. In
作用机制
The mechanism of action of 4-(2-ethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to be related to its ability to interact with various cellular targets such as enzymes and receptors. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer cells. This compound has also been shown to exhibit anti-inflammatory and antioxidant activities. In vivo studies have shown that this compound can reduce the production of pro-inflammatory cytokines and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 4-(2-ethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is its ease of synthesis, which makes it readily available for laboratory experiments. This compound is also relatively stable and can be stored for long periods of time without significant degradation. However, this compound has some limitations for laboratory experiments, such as its low solubility in water and its potential toxicity at high concentrations.
未来方向
For the study of 4-(2-ethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one include the development of new derivatives, the study of its molecular targets and mechanism of action, and the potential applications in the development of new materials.
合成方法
4-(2-ethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one can be synthesized through a simple one-pot reaction between 2-mercaptoaniline, ethyl bromoacetate, and 2-ethoxybenzaldehyde in the presence of sodium ethoxide as a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form this compound. The yield of this compound can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
科学研究应用
4-(2-ethoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, this compound has been shown to exhibit antifungal and antibacterial activities, making it a potential candidate for the development of new pesticides. In material science, this compound has been studied for its potential applications in the development of new materials such as sensors and catalysts.
属性
IUPAC Name |
(4Z)-4-[(2-ethoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c1-3-16-11-7-5-4-6-9(11)8-10-12(15)18-13(14-10)17-2/h4-8H,3H2,1-2H3/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVDSWWYSJJDRW-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)SC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-chloro-4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5697889.png)
![N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5697898.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5697901.png)
methyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5697903.png)
![1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5697915.png)
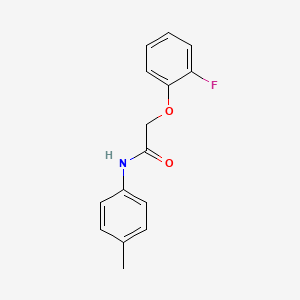
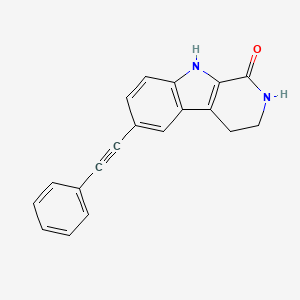
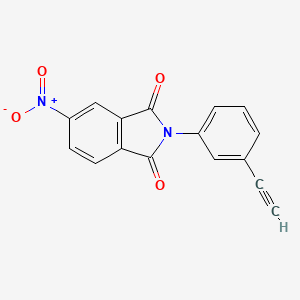
![2,2-dibromo-N'-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}-1-methylcyclopropanecarbohydrazide](/img/structure/B5697946.png)
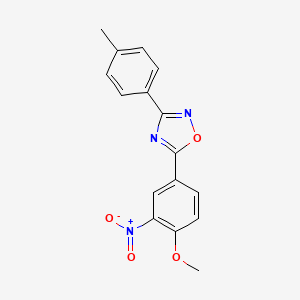
![4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5697962.png)
![2-(4-fluorophenyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B5697964.png)
